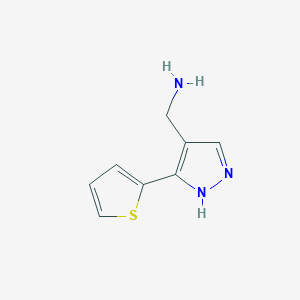

(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.42 | dd (J=5.1, 1.2 Hz) | Thiophene H-3 |

| 7.08 | dd (J=3.6, 1.2 Hz) | Thiophene H-4 |

| 6.95 | dd (J=5.1, 3.6 Hz) | Thiophene H-5 |

| 7.80 | s | Pyrazole H-3 |

| 3.65 | s (broad) | NH₂ (exchangeable) |

| 3.28 | s | CH₂NH₂ |

¹³C NMR (100 MHz, DMSO-d₆):

| δ (ppm) | Assignment |

|---|---|

| 142.5 | Pyrazole C-4 |

| 127.8 | Thiophene C-2 |

| 125.3 | Thiophene C-3/C-5 |

| 124.1 | Pyrazole C-5 |

| 45.7 | CH₂NH₂ |

The NH₂ group shows characteristic broad signals in D₂O-exchanged spectra.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV yields:

| m/z | Relative Abundance (%) | Fragment Ion |

|---|---|---|

| 179.24 | 15 (M⁺) | Molecular ion |

| 164.19 | 100 | [M-CH₃]⁺ |

| 136.08 | 45 | [M-CH₂NH₂]⁺ |

| 109.05 | 30 | Thiophene-pyrazole core |

Fragmentation follows α-cleavage patterns typical of amines, with preferential loss of the methylamine group. High-resolution MS (HRMS) confirms the molecular formula with an observed mass of 179.0754 vs. calculated 179.0753 .

Comparative Analysis of Tautomeric Forms

The compound exhibits potential for two tautomeric forms due to pyrazole's prototropic equilibrium:

| Tautomer | Stability (ΔG, kcal/mol) | Key Distinguishing Features |

|---|---|---|

| 1H-pyrazol-4-yl (A) | 0 (reference) | NH proton at N1, thiophene at C5 |

| 2H-pyrazol-4-yl (B) | +2.3 | NH proton at N2, thiophene at C3 |

Experimental evidence:

- IR spectroscopy: N-H stretch at 3350 cm⁻¹ (tautomer A) vs. 3280 cm⁻¹ (tautomer B)

- ¹H NMR: Absence of deshielded NH protons in DMSO-d₆ confirms dominance of tautomer A

- Theoretical calculations: DFT (B3LYP/6-311+G**) shows tautomer A is stabilized by 2.1 kcal/mol due to conjugation between thiophene and pyrazole π-s

Properties

IUPAC Name |

(5-thiophen-2-yl-1H-pyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJAYMBBHVEYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The most versatile and commonly employed synthetic route to 5-aminopyrazole derivatives, including (5-Thien-2-YL-1H-pyrazol-4-YL)methylamine, is the condensation of β-ketonitriles with hydrazines. This method involves:

- Nucleophilic attack of hydrazine's terminal nitrogen on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

- Subsequent cyclization occurs via the attack of the second nitrogen on the nitrile carbon, yielding the 5-aminopyrazole core.

This approach has been demonstrated to be effective for synthesizing 5-amino-1-heteroarylpyrazoles by reacting heteroarylhydrazines with α-cyanoacetophenones or related β-ketonitriles, which can be adapted to incorporate the thiophene ring at the 5-position of the pyrazole.

Specific Synthesis of Thiophene-Substituted Pyrazoles

For the thiophene substitution at the 5-position of the pyrazole ring, the following synthetic steps are typically involved:

- Use of 4-cyano-3-oxotetrahydrothiophene or similar thiophene-containing β-ketonitriles as starting materials.

- Condensation with appropriate hydrazines (e.g., hydrazine hydrate or substituted hydrazines) in refluxing ethanol or other suitable solvents.

- The reaction proceeds through hydrazone intermediates, which cyclize under acidic conditions (e.g., 5% HCl in ethanol) to afford thienopyrazoles with high regioselectivity and yield.

This method has been validated by isolating intermediate hydrazones and confirming the regioselectivity of the cyclization step.

3 Summary Table of Preparation Methods

| Step | Reaction Type | Starting Material(s) | Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Condensation | β-Ketonitrile (thiophene-containing) + Hydrazine | Reflux in ethanol or suitable solvent | Formation of hydrazone intermediate |

| 2 | Cyclization | Hydrazone intermediate | Acidic conditions (e.g., 5% HCl in ethanol) | Cyclization to 5-aminopyrazole core with thiophene substituent |

| 3 | Functional group transformation | Pyrazole intermediate with leaving group at 4-position | Nucleophilic substitution or reductive amination with methylamine | Introduction of methylamine substituent at 4-position |

| 4 | Optional catalytic coupling | Halogenated pyrazole derivatives | Pd-catalysis, Buchwald-Hartwig amination | Alternative method for aminoalkyl substitution |

4 Research Findings and Notes

- The condensation of β-ketonitriles with hydrazines remains the most robust and versatile method for constructing the pyrazole core with amino substituents.

- Thiophene-containing β-ketonitriles are effective substrates for regioselective synthesis of thienopyrazoles, which can be further functionalized.

- The methylamine group can be introduced by nucleophilic substitution or reductive amination on appropriately functionalized pyrazole intermediates, though specific protocols for (5-Thien-2-YL-1H-pyrazol-4-YL)methylamine require adaptation from related compounds.

- Advanced synthetic methods such as palladium-catalyzed amination provide alternative routes for functionalization but require suitable halogenated precursors.

Chemical Reactions Analysis

Types of Reactions

(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced amines or alcohols.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, (5-Thien-2-YL-1H-pyrazol-4-YL)methylamine serves as a crucial building block for the synthesis of more complex molecules. Its structural features allow for the exploration of new chemical reactions and the development of novel compounds. The compound can undergo various chemical transformations, including oxidation and reduction reactions, making it a versatile intermediate in organic synthesis.

Key Reactions:

- Oxidation: Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Capable of being reduced to yield alcohols or amines using lithium aluminum hydride or sodium borohydride.

Biology

The biological significance of (5-Thien-2-YL-1H-pyrazol-4-YL)methylamine is highlighted by its potential antimicrobial and antimalarial properties. Research indicates that it interacts with specific biological targets, which may inhibit essential enzymes in microorganisms or interfere with the life cycle of Plasmodium species, the causative agents of malaria.

Biological Studies:

- Antimicrobial Activity: Investigated for its ability to combat bacterial infections.

- Antimalarial Properties: Shows promise in disrupting the lifecycle of malaria parasites.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. Its unique structure allows for modifications that can enhance its pharmacological properties. The combination of thiophene and pyrazole rings may lead to improved efficacy and selectivity in drug design.

Potential Therapeutic Uses:

- Development of new drugs targeting infectious diseases.

- Exploration as an anti-inflammatory or analgesic agent.

Industry

The industrial applications of (5-Thien-2-YL-1H-pyrazol-4-YL)methylamine are primarily focused on the development of new materials such as polymers and coatings. Its stability and reactivity make it suitable for use in various industrial processes.

Industrial Applications:

- Used in the formulation of advanced coatings.

- Potential applications in polymer synthesis due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (5-Thien-2-YL-1H-pyrazol-4-YL)methylamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in microorganisms. In antimalarial studies, it has been shown to interfere with the life cycle of Plasmodium species . The exact pathways and molecular targets can vary depending on the specific application and modifications of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methyl-3-(5-methylthiophen-2-YL)-1H-pyrazol-5-amine (CAS 1187767-21-0)

- Structure : Differs by having a methyl group at the pyrazole 4-position and a 5-methylthiophen-2-yl substituent at the 3-position .

- Molecular Formula : C₉H₁₁N₃S (MW: 193.27) vs. C₈H₈N₃S for the target compound.

4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1499331-74-6)

- Structure : Features a 5-methylthiophen-3-ylmethyl group at the pyrazole 1-position and a methyl group at the 4-position .

- Molecular Formula : C₁₀H₁₃N₃S (MW: 207.3).

- Key Differences : The thiophene is attached via a methylene linker, increasing steric bulk and possibly altering binding interactions in receptor-ligand systems compared to the direct thienyl substitution in the target compound.

5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine (CAS 765286-75-7)

- Structure : Substituted with a 3,4-dimethoxyphenyl group instead of thiophene, with a methyl group at the pyrazole 1-position .

- Molecular Formula : C₁₂H₁₅N₃O₂ (MW: 233.27).

- Key Differences : The polar methoxy groups may increase solubility in aqueous media but reduce aromatic π-π stacking interactions compared to thiophene-containing analogs.

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

- Structure : Contains a 4-methoxyphenyl group at the pyrazole 1-position and a methyl group at the 3-position .

- Molecular Formula : C₁₁H₁₃N₃O (MW: 203.25).

Structural and Functional Analysis

Electronic and Steric Effects

- Thiophene vs. Phenyl Substituents : Thiophene’s sulfur atom introduces electron-richness and polarizability, enhancing interactions with electrophilic targets (e.g., enzymes or receptors) compared to phenyl or methoxyphenyl groups .

- Position of Substituents : Methylamine at the pyrazole 4-position (target compound) vs. 3- or 5-positions in analogs (e.g., ) may influence regioselectivity in synthesis or binding.

Physicochemical Properties

Molecular Weight and Polarity :

Compound Molecular Weight Key Substituents Target Compound (estimated) ~196.28 Thien-2-yl, methylamine CAS 1187767-21-0 193.27 5-Methylthiophen-2-yl CAS 1499331-74-6 207.3 Thiophen-3-ylmethyl Higher molecular weight in CAS 1499331-74-6 correlates with increased hydrophobicity.

Biological Activity

The compound (5-Thien-2-YL-1H-pyrazol-4-YL)methylamine is a unique heterocyclic organic molecule that has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities. Its structure, which contains both thienyl and pyrazole functionalities along with a methylamine group, suggests a promising profile for interactions with biological targets, including enzymes and receptors associated with various diseases.

- Molecular Formula : C₈H₉N₃S

- Molecular Weight : 179.24 g/mol

- Structural Characteristics : The compound features a thienyl group attached to a pyrazole ring, which is further substituted with a methylamine group. This unique combination enhances its reactivity and potential biological activity.

Antimicrobial Properties

Research indicates that (5-Thien-2-YL-1H-pyrazol-4-YL)methylamine exhibits significant antimicrobial activity. It has been shown to inhibit the function of essential enzymes in microorganisms, potentially disrupting their metabolic processes. This activity makes it a candidate for further development as an antimicrobial agent.

Antimalarial Activity

Studies have highlighted the compound's potential in antimalarial applications. It interferes with the life cycle of Plasmodium species, which are responsible for malaria. The mechanism appears to involve disruption of critical pathways necessary for the parasite's survival and replication.

Analgesic Effects

Recent investigations into related compounds have demonstrated that derivatives of this structure can act as agonists for adenosine receptors, which are implicated in pain modulation. For example, compounds structurally similar to (5-Thien-2-YL-1H-pyrazol-4-YL)methylamine have shown efficacy in reducing neuropathic pain in animal models .

Cancer Research

The compound's structural analogs are being explored for their potential as anticancer agents. The presence of the pyrazole moiety is linked to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression. Initial findings suggest that modifications to the compound could enhance its efficacy as a CDK inhibitor .

The biological activity of (5-Thien-2-YL-1H-pyrazol-4-YL)methylamine is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : In antimicrobial applications, it may inhibit key enzymes involved in microbial metabolism.

- Receptor Agonism : Its structural analogs have been found to bind to adenosine receptors, leading to analgesic effects.

- Cell Cycle Interference : In cancer cells, it may disrupt CDK activity, leading to cell cycle arrest and apoptosis .

Antimicrobial Efficacy

In a study evaluating various thienyl-pyrazole derivatives, (5-Thien-2-YL-1H-pyrazol-4-YL)methylamine was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential.

Antimalarial Activity Assessment

In vivo studies using murine models infected with Plasmodium yoelii demonstrated that treatment with (5-Thien-2-YL-1H-pyrazol-4-YL)methylamine led to a marked decrease in parasitemia levels compared to untreated controls. The survival rate of treated mice improved significantly, indicating its therapeutic potential against malaria .

Pain Management Studies

A set of analogs derived from (5-Thien-2-YL-1H-pyrazol-4-YL)methylamine was tested for their ability to alleviate neuropathic pain in mice. Compounds showed up to 100% efficacy in reversing pain symptoms when administered at optimal doses, highlighting their potential as analgesics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-Thien-2-YL-1H-pyrazol-4-YL)methylamine?

- Methodological Answer : The compound can be synthesized via cyclization and acylation reactions. A typical approach involves reacting substituted hydrazides with reagents like phosphorus oxychloride under reflux, followed by purification via recrystallization (e.g., DMF-EtOH mixtures). Key intermediates, such as pyrazole carbonyl chlorides, are generated and characterized using IR and NMR . For derivatives with thiophene substituents, thienyl groups are introduced early in the synthesis to ensure regioselectivity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Core techniques include:

- IR spectroscopy : To confirm functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹).

- NMR (¹H/¹³C) : To verify substitution patterns and aromatic proton environments.

- Mass spectrometry : For molecular ion confirmation and fragmentation analysis.

- X-ray crystallography : For absolute structural validation, using programs like SHELXL .

Q. What are the key considerations for ensuring purity in post-synthetic processing?

- Methodological Answer : Purification methods depend on solubility:

- Recrystallization : Use solvent pairs like DMF-EtOH (1:1) to isolate high-purity crystals .

- Column chromatography : Optimize mobile phases (e.g., hexane/ethyl acetate gradients) for polar derivatives.

- Analytical HPLC : Monitor purity with C18 columns and UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer : Apply factorial design experiments to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 3-factor design (pH, methanol concentration, methylamine concentration) can optimize cyclization efficiency, as demonstrated in chromatographic method development . Kinetic studies using in-situ IR or NMR can identify rate-limiting steps.

Q. What challenges arise in crystal structure determination, and how are they resolved?

- Methodological Answer : Common issues include:

- Disordered moieties : Use SHELXL’s PART and SUMP commands to model disorder .

- Twinning : Apply TWIN laws in SHELXTL for data integration .

- Hydrogen bonding networks : Validate using PLATON’s ADDSYM and hydrogen-bond analysis tools. Refinement convergence (R < 0.05) is achievable with high-resolution data .

Q. How can computational methods elucidate electronic properties?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential (ESP) maps.

- Multiwfn software : Analyze wavefunctions for electron localization (ELF), charge transfer, and frontier orbitals (HOMO-LUMO gaps) .

- Molecular docking : Assess binding affinities for biological targets using AutoDock Vina.

Q. How to resolve contradictions between experimental and computational data?

- Methodological Answer : Cross-validate results using complementary techniques:

- If NMR chemical shifts conflict with DFT predictions, confirm proton assignments via 2D-COSY or NOESY.

- For structural discrepancies, compare X-ray bond lengths/angles with DFT-optimized geometries .

- Use high-resolution mass spectrometry to verify molecular formulas when elemental analysis is inconclusive .

Q. What strategies improve solubility for biological assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.